molecular formula C11H12ClNO4 B104368 Diethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 53389-01-8

Diethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No. B104368
CAS RN: 53389-01-8
M. Wt: 257.67 g/mol
InChI Key: XQVRVZXJZVVBLW-UHFFFAOYSA-N
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Description

Diethyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The structure of pyridine derivatives is characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom and various substituents that can modify the compound's properties and reactivity.

Synthesis Analysis

The synthesis of diethyl 4-chloropyridine-2,6-dicarboxylate and its derivatives has been explored in several studies. For instance, the synthesis of deuterated compounds such as diethyl-4-D-pyridine-2,6-dicarboxylate was achieved by reductive debromination under a deuterium gas atmosphere using palladium black as a catalyst, indicating a method for isotopic labeling of these compounds . Additionally, novel multifunctional compounds with pyridine-2,6-dicarboxylic acid were synthesized by hydrolyzing esters prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate to bis-halohydrocarbon or bis-halide, expanding the range of functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and potential applications. For example, the crystal structure of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, was determined to be a member of the 1,4-dihydropyridine class of calcium blockers, with conformational features associated with activity . This highlights the importance of molecular structure in the biological activity of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate was transformed into substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates through a series of reactions involving guanidine hydrochloride, DMFDMA, and other reagents . These transformations showcase the reactivity of pyridine derivatives and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 4-chloropyridine-2,6-dicarboxylate derivatives are influenced by their molecular structure. For example, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate showed that the thieno[2,3-b]pyridine moiety is planar, which could affect its electronic properties and reactivity . Moreover, the synthesis and crystal structure of diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate revealed non-planar rings, which could influence the compound's biological activity .

Scientific Research Applications

Antimicrobial and Docking Studies

Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives have shown potent antimicrobial activity. A study synthesized various substituted derivatives and found they exhibited more potent activities than their precursors. Docking simulation of these compounds into Escherichia coli topoisomerase II DNA Gyrase B was also performed, indicating their potential in antimicrobial applications (Kumar et al., 2017).

Improvement of Synthetic Process

The synthetic process of 4-chloropyridine-2,6-dicarboxylic acid, closely related to Diethyl 4-chloropyridine-2,6-dicarboxylate, was improved for practicality and potential industrialization. This study focused on enhancing the yield and simplifying the synthesis process, crucial for its application in various scientific fields (Xiao, 2011).

Synthesis of Deuterated Compounds

In the field of nuclear medicine and radiopharmaceuticals, the synthesis of deuterated compounds of Diethyl 4-chloropyridine-2,6-dicarboxylate is significant. A study achieved the synthesis of mono- and trideutero compounds under specific conditions, indicating its application in these specialized domains (Herdering & Krüger, 1998).

Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives

Research has been conducted on synthesizing novel multifunctional compounds with pyridine-2,6-dicarboxylic acid, highlighting the versatility of Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives. These compounds were characterized for potential applications in various fields (Yin & Tan, 2003).

Apoptosis Induction in Cancer Research

In cancer research, certain Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives have been synthesized to explore their potential in inducing apoptosis in cancer cells. This research provides insights into structure-cytotoxicity relationships and the potential use of these compounds in chemotherapy (Ahn et al., 2018).

Cardiovascular Research

Studies have also explored the cardioactivity of Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives, particularly in relation to calcium-channel blockers. These compounds have shown promise as vasodilators, indicating their potential application in treating cardiovascular disorders (McKenna et al., 1988).

Fluorescence Properties in Chemistry

Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives have been used to synthesize novel complexes with unique fluorescence properties. This application is particularly relevant in the field of analytical chemistry and bioimaging (Rui, 2006).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

While specific future directions for Diethyl 4-chloropyridine-2,6-dicarboxylate are not mentioned in the sources I found, it’s clear that this compound and similar ones have potential uses in various fields including organic synthesis, agrochemical, pharmaceutical and dyestuff field .

properties

IUPAC Name

diethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRVZXJZVVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304639
Record name diethyl 4-chloropyridine-2,6-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-chloropyridine-2,6-dicarboxylate

CAS RN

53389-01-8
Record name 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
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Record name NSC 166604
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Record name 53389-01-8
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Record name diethyl 4-chloropyridine-2,6-dicarboxylate
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Record name 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
DG Markees - The Journal of Organic Chemistry, 1958 - ACS Publications
The reactions of W-alkyl-4-pyridone-2, 6-dicarboxylic acids and ofthe isomeric 4-alkoxypyridine-2, 6-dicarboxylic acids with thionyl chloride are described. The latter yield the expected 4…
Number of citations: 17 pubs.acs.org
RA Fallahpour, EC Constable - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
4-Substituted-2,6-diacetylpyridines 2–4 have been synthesised; by using the Kröhnke-methodology, chalcone and methylacylpyridinium salts have been reacted to yield 4′-ethoxy-2,2…
Number of citations: 25 pubs.rsc.org
DG Markees, GW Kidder - Journal of the American Chemical …, 1956 - ACS Publications
For thepreparation of 5-amino-7-chloro-l, 3, 4-imidazopyridine (XIa) we coupled 4-chloro-2, 6-diaminopyridine (IVa) with diazotized aniline or sulfanilic acid and reduced theresulting …
Number of citations: 91 pubs.acs.org
DG Markees - The Journal of Organic Chemistry, 1963 - ACS Publications
Reactions of various S-containing nucleophiles with dialkyl 4-chloropyridine-2, 6-dicarboxylates are described. In some cases thioethers derived from 4-mercaptopyridine-2, 6-…
Number of citations: 16 pubs.acs.org
RA Fallahpour, M Neuburger, M Zehnder - Polyhedron, 1999 - Elsevier
The key intermediates for the Kröhnke methodology for the synthesis of oligopyridines, 4-functionalised-2,6-diacetylpyridines (4-substituent=Cl, OEt or benzyloxy) have been …
Number of citations: 47 www.sciencedirect.com
SF BIRCH, RA DEAN, NJ HUNTER - The Journal of Organic …, 1958 - ACS Publications
The presence ofthiabicyclo-octanes and-nonanes in the tar oil recovered from the acid used in re-fining Agha Jari kerosine1· 2 suggested that thiabi-cycloheptanes might also be …
Number of citations: 34 pubs.acs.org
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …
S Di Pietro, N Gautier, D Imbert, J Pécaut… - Dalton …, 2016 - pubs.rsc.org
Here we report the straightforward synthesis of the ligands Ltz, LtzC8, LtzPEG, LtzAnis and LAnis presenting the same pyridine-bistetrazolate (pytz, L) chelating scaffold but different …
Number of citations: 21 pubs.rsc.org
M Latva, H Takalo, VM Mukkala, C Matachescu… - Journal of …, 1997 - Elsevier
The luminescence properties of 41 different Eu(III) and Tb(III) chelates that were synthesized with the purpose of developing new markers for chemical and biochemical applications …
Number of citations: 806 www.sciencedirect.com
S Tang, XL Hu, YS Xu, WW Shi, XZ Wang, YX Yu… - Applied Surface …, 2023 - Elsevier
Breaking symmetry of polymeric carbon nitride (CN) skeleton by heteroatomic substitution can induce in-plane polar electric field, thus promoting the migration and separation of …
Number of citations: 2 www.sciencedirect.com

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